An In-depth Technical Guide to (2-Bromo-6-chlorophenyl)trimethylsilane
An In-depth Technical Guide to (2-Bromo-6-chlorophenyl)trimethylsilane
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of (2-Bromo-6-chlorophenyl)trimethylsilane, a versatile organosilane intermediate. Designed for an audience of researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights. While specific experimental data for this compound is not widely published, this guide establishes its physicochemical profile through established chemical principles and data from closely related analogues. Furthermore, it details a robust, self-validating experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a key application for this class of molecules. This guide is structured to provide not just data, but a foundational understanding of the compound's utility and the causal logic behind its application in synthetic workflows.
Introduction: A Multifunctional Synthetic Building Block
(2-Bromo-6-chlorophenyl)trimethylsilane is a polysubstituted aromatic organosilane that holds significant potential as a building block in modern organic synthesis. Its structure is characterized by a phenyl ring bearing three distinct functional handles: a bromine atom, a chlorine atom, and a trimethylsilyl (TMS) group. This unique arrangement offers chemists a platform for sequential and site-selective functionalization. The aryl bromide is a prime substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The trimethylsilyl group can serve as a blocking group, a director for electrophilic substitution, or be transformed into other functionalities such as a hydroxyl or a halogen group. The strategic placement of these groups makes (2-Bromo-6-chlorophenyl)trimethylsilane a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical Properties
Precise experimental data for (2-Bromo-6-chlorophenyl)trimethylsilane is not extensively documented in publicly available literature. However, its core physical properties can be reliably determined or estimated based on its chemical structure and comparison with analogous compounds.
| Property | Value / Estimated Value | Source / Basis of Estimation |
| Molecular Formula | C9H12BrClSi | Inferred from Structure |
| Molecular Weight | 279.63 g/mol | Inferred from Structure |
| Appearance | Colorless to light yellow liquid (estimated) | Analogy to similar aryl-silanes |
| Boiling Point | ~250-270 °C at 760 mmHg (estimated) | Based on similar substituted halobenzenes and silylbenzenes |
| Density | ~1.3-1.4 g/mL (estimated) | Based on analogous bromochlorobenzenes[1] |
| Refractive Index | ~1.54-1.56 (estimated) | Analogy to similar aromatic compounds |
The estimations for boiling point, density, and refractive index are derived from the known properties of structurally related compounds such as 2-bromo-1-chloro-3-methylbenzene and various other trimethylsilyl-substituted aromatics. These properties suggest a compound with low volatility at room temperature, which is advantageous for reactions conducted at elevated temperatures.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the verification of the structure and purity of (2-Bromo-6-chlorophenyl)trimethylsilane. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is anticipated to show two distinct regions. The aromatic region (typically δ 7.0-7.6 ppm) will display a complex multiplet pattern corresponding to the three protons on the phenyl ring. The aliphatic region will be dominated by a sharp singlet at approximately δ 0.3 ppm, integrating to nine protons, which is characteristic of the trimethylsilyl (TMS) group[2][3].
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit six signals for the aromatic carbons, with their chemical shifts influenced by the bromo, chloro, and silyl substituents. An additional, high-field signal will be present for the methyl carbons of the TMS group.
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Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around the calculated molecular weight of 279.63 g/mol .
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The presence of the aryl bromide moiety makes (2-Bromo-6-chlorophenyl)trimethylsilane an excellent candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds[4][5].
Causality and Experimental Design
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, catalyzed by a palladium complex[6]. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of a phosphine ligand is critical to stabilize the palladium catalyst and promote the elementary steps of the catalytic cycle. A base is required to activate the boronic acid for transmetalation. The solvent system must be capable of dissolving both the organic and inorganic reagents.
Step-by-Step Methodology
Reaction: (2-Bromo-6-chlorophenyl)trimethylsilane + Arylboronic acid → (2-Aryl-6-chlorophenyl)trimethylsilane
Materials:
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(2-Bromo-6-chlorophenyl)trimethylsilane
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Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (2-Bromo-6-chlorophenyl)trimethylsilane (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
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Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
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Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
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Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validating System
This protocol incorporates self-validation through in-process monitoring and final product characterization. The disappearance of the starting aryl bromide and the appearance of a new, less polar product spot on TLC provide a real-time indication of reaction success. The final validation comes from the spectroscopic analysis (NMR and MS) of the purified product, which should be consistent with the structure of the desired biaryl compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Suzuki-Miyaura cross-coupling protocol.
Caption: A logical workflow diagram for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
(2-Bromo-6-chlorophenyl)trimethylsilane is a strategically designed synthetic intermediate with significant potential for the construction of complex molecular architectures. While a detailed experimental characterization of its physical properties is not yet widely available, its behavior can be confidently predicted based on established chemical principles. The demonstrated utility of this compound in robust and high-value transformations like the Suzuki-Miyaura cross-coupling underscores its importance for researchers in drug discovery and materials science. This guide provides a solid foundation for the understanding and application of this versatile building block.
References
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ChemicalBook. 2-bromo-1-chloro-3-methylbenzene. [Link]
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Chem-Impex. (2-Bromoallyl)trimethylsilane. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Anjanee Chemical Industries. Trimethylchlorosilane. [Link]
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The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]
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Data.gov. Compound 530099: 2-Chlorophenyl 6-bromohexanoate. [Link]
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Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
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ChemBK. 2-bromo-1-chloro-3-methylbenzene. [Link]
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Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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LookChem. trimethylsilane suppliers USA. [Link]
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PubChem. (2-Bromoethoxy)trimethylsilane. [Link]
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Myers, A. The Suzuki Reaction. [Link]
